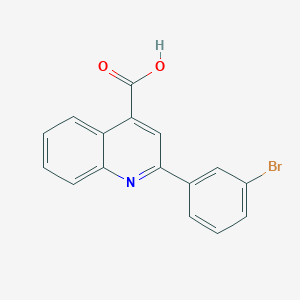

2-(3-Bromophenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(3-bromophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrNO2/c17-11-5-3-4-10(8-11)15-9-13(16(19)20)12-6-1-2-7-14(12)18-15/h1-9H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIDGMKRLPPRNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350104 | |

| Record name | 2-(3-bromophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298230-83-8 | |

| Record name | 2-(3-bromophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(3-Bromophenyl)quinoline-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the target compound, 2-(3-Bromophenyl)quinoline-4-carboxylic acid. This quinoline derivative is of interest in medicinal chemistry and drug discovery due to the established biological activities of the quinoline scaffold. This document details the synthetic protocol via the Pfitzinger reaction, purification methods, and a full profile of its physicochemical and spectroscopic characterization.

Synthesis

The synthesis of this compound is most effectively achieved through the Pfitzinger reaction. This well-established method involves the condensation of isatin with an α-methylene carbonyl compound, in this case, 3-bromoacetophenone, in the presence of a strong base.

Reaction Principle

The Pfitzinger reaction mechanism commences with the base-catalyzed hydrolysis of the amide bond in isatin to form the potassium salt of isatinic acid. This intermediate then undergoes a condensation reaction with 3-bromoacetophenone to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final product, this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 2-aryl-quinoline-4-carboxylic acids.[1][2]

Materials:

-

Isatin

-

3-Bromoacetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Deionized Water

-

Hydrochloric Acid (HCl) or Acetic Acid (for acidification)

-

Diethyl ether (for washing/extraction)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (3 equivalents) in a minimal amount of water and dilute with ethanol.

-

To this basic solution, add isatin (1 equivalent) and stir at room temperature until the color changes from orange/red to a clear yellow/brown solution, indicating the formation of the potassium salt of isatinic acid.

-

Add 3-bromoacetophenone (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-85 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in water. Wash the aqueous solution with diethyl ether to remove any unreacted 3-bromoacetophenone.

-

Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of approximately 4-5.

-

The product will precipitate out of the solution as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Characterization

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic methods and physical property measurements.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₀BrNO₂ |

| Molecular Weight | 328.16 g/mol |

| Appearance | Expected to be an off-white to pale yellow solid |

| Melting Point | A related compound, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has a melting point of 335.4–336.4 °C.[1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

A computed ¹³C NMR spectrum is available and can be used for preliminary identification. The spectrum would show distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the quinoline core, and the carbons of the 3-bromophenyl substituent.

IR (Infrared) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| C=O (Carboxylic Acid) | 1725-1700 |

| C=C (Aromatic) | 1600-1450 |

| C-Br | 690-550 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Ion | Predicted m/z |

| [M+H]⁺ | 327.99678 |

| [M+Na]⁺ | 349.97872 |

| [M-H]⁻ | 325.98222 |

The fragmentation of 2-aryl-quinoline-4-carboxylic acids typically involves the loss of CO₂ and HCN from the molecular ion.

Characterization Workflow

Conclusion

This technical guide outlines a reliable and efficient method for the synthesis of this compound using the Pfitzinger reaction. The provided experimental protocol, along with the comprehensive characterization data, will be a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The successful synthesis and characterization of this compound will enable further investigation into its potential biological activities.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(3-Bromophenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(3-Bromophenyl)quinoline-4-carboxylic acid, a heterocyclic aromatic compound of interest in medicinal chemistry. Due to its structural similarity to molecules with known biological activity, understanding its properties is crucial for applications in drug discovery and materials science. This document compiles available experimental and predicted data, outlines detailed experimental protocols for its synthesis and characterization, and explores a relevant biological pathway in which this class of compounds may be involved. All quantitative data is presented in tabular format for clarity, and key processes are visualized using logical diagrams.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological and chemical systems, influencing everything from reaction kinetics to bioavailability. While experimental data for this compound is limited in publicly accessible literature, this section presents a combination of available data and computationally predicted values.

Structural and General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₀BrNO₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 328.16 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 298230-83-8 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Solid (predicted) | - |

| Boiling Point | 487.8 °C at 760 mmHg | --INVALID-LINK-- |

| Melting Point | Data not available | --INVALID-LINK-- |

| Solubility | Data not available | --INVALID-LINK-- |

Partition and Dissociation Coefficients

These values are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate.

| Property | Value (Predicted) | Source(s) |

| XlogP | 4.1 | --INVALID-LINK-- |

| pKa (Acidic) | Data not available | - |

Note: The XlogP value suggests that the compound is lipophilic, which may indicate good membrane permeability but potentially lower aqueous solubility. The carboxylic acid moiety is expected to have a pKa in the range typical for aromatic carboxylic acids (approx. 4-5), but experimental verification is required.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for the experimental determination of its key physicochemical properties.

Synthesis via Pfitzinger Reaction

The Pfitzinger reaction is a classic and effective method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound.[1][2][3]

Workflow for Pfitzinger Synthesis

Caption: General workflow of the Pfitzinger reaction.

Materials:

-

Isatin

-

3-Bromoacetophenone

-

Potassium Hydroxide (KOH)

-

Absolute Ethanol

-

Water

-

Hydrochloric Acid (HCl) or Acetic Acid for acidification

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

-

Prepare a solution of potassium hydroxide in a mixture of absolute ethanol and water in a round-bottom flask.

-

Add isatin to the basic solution and stir at room temperature for approximately 1 hour, or until the color changes, indicating the formation of the potassium salt of isatinic acid via ring-opening hydrolysis.[2][3]

-

Gradually add 3-Bromoacetophenone (the carbonyl compound) to the reaction mixture.

-

Heat the mixture to reflux (approximately 78-80°C) and maintain for 12-24 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).[1][4]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol via rotary evaporation. Add water to the residue to dissolve the potassium salt of the product.

-

Pour the aqueous solution into an ice-water mixture and acidify with dilute HCl or acetic acid to a pH of approximately 4-5. This will precipitate the carboxylic acid product.[1]

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any remaining salts.

-

Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Determination of Solubility

This protocol provides a general method for qualitatively and quantitatively assessing the solubility of the compound in various solvents.

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, DMSO, acetone, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

Procedure:

-

Place a small, accurately weighed amount (e.g., 1-5 mg) of the compound into a test tube.

-

Add a measured volume (e.g., 0.5 mL) of the desired solvent in small portions.

-

After each addition, vigorously mix the sample using a vortex mixer for at least 30 seconds.

-

Visually inspect the solution for any undissolved solid against a dark background.

-

If the solid dissolves completely, the compound is considered soluble under these conditions. If not, it is classified as partially soluble or insoluble.[5][6]

-

For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the dissolved compound determined using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.

Determination of Acid Dissociation Constant (pKa)

Potentiometric titration is a highly accurate method for determining the pKa of an acidic compound.[7]

Materials:

-

This compound

-

Calibrated pH meter and electrode

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Suitable solvent (e.g., a water-ethanol mixture to ensure solubility)

-

Burette

-

Stir plate and stir bar

Procedure:

-

Accurately weigh a sample of the compound and dissolve it in a known volume of the chosen solvent system.

-

Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

Begin stirring the solution at a constant rate.

-

Record the initial pH of the solution.

-

Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration past the equivalence point (the point of the most rapid pH change).

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[8]

Biological Context: Inhibition of Aurora A Kinase Signaling

While the specific biological targets of this compound are not definitively established, structurally similar quinazoline derivatives, such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, have been identified as inhibitors of Aurora A kinase.[9][10][11][12] Aurora kinases are crucial regulators of cell division, and their inhibition is a key strategy in cancer therapy.[13][14] This makes the Aurora A kinase pathway a highly relevant area of investigation for this class of compounds.

Aurora A Kinase Activation and Mitotic Progression

Caption: Hypothesized inhibition of the Aurora A kinase signaling pathway.

The Aurora A kinase (AURKA) is a key serine/threonine kinase that regulates entry into mitosis.[15] Its activation is a multi-step process. During the G2/M transition, AURKA is activated through binding with cofactors like Bora and the microtubule-associated protein TPX2.[15] Once active, AURKA phosphorylates numerous downstream targets, which is essential for critical mitotic events, including centrosome maturation, the assembly of the bipolar spindle, and nuclear envelope breakdown.[14][16]

Inhibitors of this pathway, such as the aforementioned quinazoline derivatives, typically function as ATP-competitive inhibitors, binding to the kinase domain of AURKA and preventing the phosphorylation of its substrates.[14] This disruption of mitotic progression can lead to cell cycle arrest and apoptosis in rapidly dividing cells, which is the basis for their investigation as anticancer agents. Given its structure, it is plausible that this compound could also interact with the ATP-binding pocket of kinases like AURKA.

Conclusion

This compound is a compound with significant potential for further research, particularly in the field of medicinal chemistry. This guide has consolidated the available physicochemical data, noting the current lack of extensive experimental values for properties such as melting point and solubility, which highlights an area for future investigation. The provided experimental protocols offer a robust framework for the synthesis and characterization of this molecule. Furthermore, the exploration of the Aurora A kinase pathway provides a logical starting point for investigating the biological activity of this compound and its derivatives. The data and methodologies presented herein are intended to serve as a valuable resource for scientists working to unlock the full potential of this and related quinoline structures.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 5. www1.udel.edu [www1.udel.edu]

- 6. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. youtube.com [youtube.com]

- 9. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]

- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rupress.org [rupress.org]

- 16. creative-diagnostics.com [creative-diagnostics.com]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery of Novel Quinoline-4-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid motif stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1] First isolated from coal tar in the 19th century, this heterocyclic system has been the subject of intensive investigation, leading to the development of therapeutic agents for a wide array of diseases, from malaria to cancer.[1] This technical guide provides a comprehensive overview of the discovery of novel quinoline-4-carboxylic acid derivatives, detailing synthetic strategies, summarizing key quantitative biological data, outlining experimental protocols, and visualizing associated cellular pathways.

Synthetic Approaches: From Classic Reactions to Modern Innovations

The construction of the quinoline-4-carboxylic acid core has historically been dominated by classical name reactions, which continue to be relevant today, often with significant modern enhancements.

The Pfitzinger Reaction

A foundational method for synthesizing substituted quinoline-4-carboxylic acids involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[1][2] This reaction has proven to be a robust and versatile method for generating a diverse library of analogues.[1]

Experimental Protocol: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid [3]

-

Dissolution: Dissolve isatin (1 equivalent) in a 33% potassium hydroxide solution.

-

Addition: Slowly add an ethanol solution of acetophenone (1.1 equivalents).

-

Reflux: Heat the mixture to reflux at 85°C for 8 hours.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Precipitation: Add water to the residue and adjust the pH to 5-6 using 3 M hydrochloric acid to precipitate the product.

-

Isolation: Collect the resulting solid by filtration to yield 2-phenylquinoline-4-carboxylic acid.[3]

The Doebner Reaction

The Doebner reaction offers an alternative three-component approach, synthesizing quinoline-4-carboxylic acid derivatives from the reaction of an aniline, an aldehyde, and pyruvic acid.[4] While effective, this method can sometimes result in lower yields, particularly with electron-deficient anilines.[4] Recent advancements have focused on developing "Doebner hydrogen-transfer" reactions to improve yields for a wider range of substrates.[4]

Experimental Protocol: Doebner Synthesis of 2-Arylquinoline-4-carboxylic Acids

-

Mixing: In a suitable reaction vessel, combine the desired aniline (1 equivalent), a substituted benzaldehyde (1 equivalent), and pyruvic acid (1 equivalent).

-

Catalysis: Introduce a catalyst, such as Fe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid Chloride, in a solvent-free environment.

-

Reaction: Heat the mixture for a specified time (e.g., 12-30 minutes) to facilitate the one-pot reaction.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up and the product is purified, typically by crystallization, to yield the desired 2-arylquinoline-4-carboxylic acid.

Modern Synthetic Enhancements

Contemporary synthetic efforts have focused on improving the efficiency and environmental footprint of these classical methods. The use of green chemistry principles, such as solvent-free conditions, microwave irradiation, and efficient, reusable catalysts, has been a key area of development.[5] One-pot procedures that combine multiple synthetic steps are also increasingly employed to streamline the synthesis of complex derivatives.

Biological Activities and Key Molecular Targets

Quinoline-4-carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development in various therapeutic areas. Their mechanisms of action often involve the inhibition of key enzymes in critical cellular pathways.[6]

Anticancer Activity

A significant focus of research has been on the anticancer potential of these derivatives. They have been shown to target several key proteins involved in cancer progression:

-

Sirtuin 3 (SIRT3) Inhibition: Certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism.[7]

-

Histone Deacetylase (HDAC) Inhibition: The 2-substituted phenylquinoline-4-carboxylic acid scaffold has been successfully incorporated into the design of novel HDAC inhibitors, with some compounds showing selectivity for HDAC3.[3]

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition: Quinoline-based analogues have been discovered as potent inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation.[8]

The following diagram illustrates a generalized workflow for the discovery of these bioactive derivatives.

Caption: A generalized workflow for the discovery and development of novel quinoline-4-carboxylic acid derivatives.

Antimalarial and Other Activities

Beyond cancer, quinoline-4-carboxamide derivatives have been identified with potent, multistage antimalarial activity.[9] Additionally, various derivatives have been explored for their antibacterial, anti-inflammatory, and antiviral properties.[4][6][10]

Quantitative Data Summary

The following tables summarize the in vitro biological activity of selected novel quinoline-4-carboxylic acid derivatives from recent studies.

Table 1: SIRT3 Inhibitory Activity and Antiproliferative Effects

| Compound ID | SIRT3 IC50 (µM) | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | Cell Line | Antiproliferative Activity | Reference |

| P6 | 7.2 | 32.6 | 33.5 | MLLr leukemic | Potent inhibitory activity | [7] |

Table 2: HDAC Inhibitory Activity

| Compound ID | HDAC3 IC50 (µM) | HDAC1 Inhibition | HDAC2 Inhibition | HDAC6 Inhibition | Reference |

| D28 | 24.45 | No inhibition | No inhibition | No inhibition | [3] |

Table 3: DHODH Inhibitory Activity

| Compound ID | DHODH IC50 (nM) | Reference |

| 41 | 9.71 ± 1.4 | [8] |

| 43 | 26.2 ± 1.8 | [8] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of quinoline-4-carboxylic acid derivatives are achieved through the modulation of specific cellular signaling pathways. The diagrams below illustrate the points of intervention for some of the key targets identified.

Caption: Mechanism of action for HDAC3-inhibiting quinoline-4-carboxylic acid derivatives.

Caption: Inhibition of the de novo pyrimidine synthesis pathway by DHODH-targeting derivatives.

Conclusion

The quinoline-4-carboxylic acid scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued prominence in medicinal chemistry. The ongoing refinement of synthetic methodologies and a deeper understanding of the molecular targets and signaling pathways involved will undoubtedly lead to the development of next-generation drugs with improved efficacy and safety profiles. This guide provides a foundational resource for researchers dedicated to exploring the vast potential of this remarkable class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-Bromophenyl)quinoline-4-carboxylic acid: Molecular Structure, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthetic methodologies, and potential biological activities of 2-(3-Bromophenyl)quinoline-4-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed insights into the chemical properties and therapeutic promise of this quinoline derivative.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a quinoline core substituted with a 3-bromophenyl group at the 2-position and a carboxylic acid group at the 4-position. The presence of the bromine atom and the carboxylic acid moiety, coupled with the rigid quinoline scaffold, imparts specific physicochemical properties that are crucial for its biological interactions.

Chemical Identity

| Property | Value |

| Molecular Formula | C₁₆H₁₀BrNO₂[1] |

| IUPAC Name | This compound |

| CAS Number | 298230-83-8[2] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)O[1] |

| InChI | InChI=1S/C16H10BrNO2/c17-11-5-3-4-10(8-11)15-9-13(16(19)20)12-6-1-2-7-14(12)18-15/h1-9H,(H,19,20)[1] |

| InChIKey | KBIDGMKRLPPRNG-UHFFFAOYSA-N[1] |

Predicted Physicochemical Properties

| Property | Value |

| Molecular Weight | 328.16 g/mol |

| Monoisotopic Mass | 326.9895 Da[1] |

| XlogP (predicted) | 4.1[1] |

Synthesis of this compound

The primary synthetic route for 2-aryl-quinoline-4-carboxylic acids is the Pfitzinger reaction . This versatile and efficient method involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3][4][5]

Pfitzinger Reaction Workflow

The synthesis of this compound via the Pfitzinger reaction is depicted in the following workflow diagram.

Detailed Experimental Protocol

The following is a generalized experimental protocol for the synthesis of 2-aryl-quinoline-4-carboxylic acids based on the Pfitzinger reaction, which can be adapted for the synthesis of the title compound.[6][7][8]

-

Reaction Setup: A mixture of isatin (1 equivalent) and 3-bromoacetophenone (1 equivalent) is prepared in a suitable solvent, such as ethanol.

-

Addition of Base: An aqueous solution of a strong base, typically 33% potassium hydroxide, is added to the reaction mixture.

-

Reflux: The reaction mixture is heated to reflux for a period of 14-16 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: After completion, the reaction mixture is cooled to room temperature and poured over crushed ice.

-

Acidification and Precipitation: The mixture is then acidified to a pH of approximately 1 using a dilute acid, such as 1M HCl. This results in the precipitation of the crude product.

-

Purification: The precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., petroleum ether: ethyl acetate).[6]

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not extensively available in the public domain, the broader class of 2-aryl-quinoline-4-carboxylic acids has demonstrated a wide range of pharmacological activities.[6][9][10] Furthermore, studies on closely related analogs provide valuable insights into the potential therapeutic applications of the title compound.

Potential as a Kinase Inhibitor

A structurally similar compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a potent and selective inhibitor of Aurora A kinase.[11] This finding suggests that this compound may also exhibit inhibitory activity against Aurora kinases or other related kinases involved in cell cycle regulation and proliferation.

The inhibitory action of the fluoroquinazoline analog on Aurora A kinase leads to cell cycle arrest at the G1 phase and induces apoptosis in cancer cell lines.[11] This suggests a potential signaling pathway that could be targeted by this compound.

Antimicrobial and Antileishmanial Potential

Derivatives of 2-aryl-quinoline-4-carboxylic acids have been investigated for their antimicrobial properties.[9] For instance, derivatives of 2-(4-bromophenyl)quinoline-4-carbohydrazide have shown activity against various microbial strains.[7][8]

More recently, in silico studies have suggested that 2-aryl-quinoline-4-carboxylic acid derivatives could act as potential inhibitors of Leishmania major N-myristoyltransferase (LmNMT), a crucial enzyme for the parasite's survival. This highlights a potential application in the development of novel antileishmanial agents.

Quantitative Biological Data (for Analogs)

The following table summarizes key quantitative data for closely related analogs of this compound.

| Compound | Target/Assay | IC₅₀ / Activity | Reference |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | Potent Inhibitor | [11] |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 cell line (cytotoxicity) | 168.78 µM | [11] |

| Various 2-arylquinoline-4-carboxylic acid derivatives | Dihydroorotate dehydrogenase (DHODH) | 9.71 ± 1.4 nM (for analog 41) | [12] |

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is readily achievable through the well-established Pfitzinger reaction. While direct biological data for this specific molecule is limited, the activities of its close analogs suggest significant potential as a kinase inhibitor for anticancer applications, as well as a starting point for the development of antimicrobial and antileishmanial drugs. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. PubChemLite - this compound (C16H10BrNO2) [pubchemlite.lcsb.uni.lu]

- 2. 2-(3-BROMO-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. benchchem.com [benchchem.com]

- 6. ijcps.org [ijcps.org]

- 7. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-(3-Bromophenyl)quinoline-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed experimental protocol for the synthesis of 2-(3-Bromophenyl)quinoline-4-carboxylic acid. The information is compiled from various scientific sources and is intended to support research and development activities in medicinal chemistry and related fields.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds. Spectra are typically recorded in DMSO-d₆.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Carboxylic Acid | ~14.0 | s | - | -COOH |

| Quinoline H5 | ~8.6 | d | ~8.5 | Ar-H |

| Quinoline H3 | ~8.5 | s | - | Ar-H |

| Phenyl H2' | ~8.4 | t | ~1.8 | Ar-H |

| Phenyl H6' | ~8.2 | d | ~7.8 | Ar-H |

| Quinoline H8 | ~8.1 | d | ~8.4 | Ar-H |

| Quinoline H6/H7 | ~7.7-7.8 | m | - | Ar-H |

| Phenyl H4' | ~7.7 | d | ~8.0 | Ar-H |

| Phenyl H5' | ~7.5 | t | ~7.9 | Ar-H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Carboxylic Acid | ~167.5 | -COOH |

| Quinoline C2 | ~154.6 | C-Ar |

| Quinoline C4 | ~147.2 | C-COOH |

| Quinoline C8a | ~140.3 | C-Ar |

| Phenyl C1' | ~138.2 | C-Ar |

| Phenyl C3' | ~133.2 | C-Br |

| Quinoline C6 | ~132.2 | CH-Ar |

| Phenyl C5' | ~131.5 | CH-Ar |

| Phenyl C6' | ~131.1 | CH-Ar |

| Quinoline C5 | ~130.1 | CH-Ar |

| Quinoline C7 | ~126.6 | CH-Ar |

| Phenyl C2' | ~125.3 | CH-Ar |

| Quinoline C4a | ~125.1 | C-Ar |

| Phenyl C4' | ~123.0 | CH-Ar |

| Quinoline C3 | ~120.5 | CH-Ar |

Note: The predicted values are based on data for 2-(4-bromophenyl)quinoline-4-carboxylic acid and 2-(3-chlorophenyl)quinoline-4-carboxylic acid and may vary slightly for the target compound.

Table 2: Infrared (IR) Spectroscopy Data

The characteristic IR absorption bands for this compound are expected to be in the following regions, based on the spectrum of the 4-bromo isomer.[1]

| Vibrational Mode | Frequency (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3446 |

| C-H stretch (Aromatic) | 3178 |

| C-H stretch (Aliphatic) | 2980 |

| C=O stretch (Carboxylic Acid) | 1708 |

Table 3: Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) data for the analogous 2-(4-bromophenyl)quinoline-4-carboxylic acid provides an accurate expected mass for the target compound.[2] The predicted collision cross-section values for various adducts of the target molecule are also presented.[3]

| Analysis | Value |

| Calculated [M+H]⁺ | 327.99285 |

| Found [M+H]⁺ (for 4-bromo isomer) | 327.99585 |

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 327.99678 | 165.6 |

| [M+Na]⁺ | 349.97872 | 177.1 |

| [M-H]⁻ | 325.98222 | 173.3 |

| [M+NH₄]⁺ | 345.02332 | 182.3 |

| [M+K]⁺ | 365.95266 | 164.7 |

| [M]⁺ | 326.98895 | 184.0 |

Experimental Protocol: Pfitzinger Synthesis

The synthesis of this compound is typically achieved through the Pfitzinger reaction, a well-established method for the preparation of quinoline-4-carboxylic acids.[4][5][6][7]

Materials

-

Isatin

-

3-Bromoacetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl) or Acetic Acid

Procedure

-

Preparation of the Isatin Salt: In a round-bottom flask, dissolve potassium hydroxide in a minimal amount of water and then add ethanol. To this basic solution, add isatin and stir the mixture at room temperature. The reaction is typically monitored by a color change from orange/red to a darker solution as the isatin ring opens to form the potassium salt of 2-aminophenylglyoxylic acid.

-

Condensation Reaction: To the solution from the previous step, add 3-bromoacetophenone. The reaction mixture is then heated to reflux for several hours (typically 12-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The solvent is typically removed under reduced pressure. The resulting residue is dissolved in water and washed with a non-polar solvent like diethyl ether to remove any unreacted 3-bromoacetophenone.

-

Precipitation: The aqueous layer is then cooled in an ice bath and acidified with a dilute acid (e.g., HCl or acetic acid) until the product precipitates out.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Visualizations

Pfitzinger Reaction Workflow

The following diagram illustrates the general workflow of the Pfitzinger synthesis for this compound.

References

- 1. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C16H10BrNO2) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

Biological Activity of 2-(3-Bromophenyl)quinoline-4-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on the specific compound, 2-(3-Bromophenyl)quinoline-4-carboxylic acid, and its closely related analogs. While direct experimental data on this precise molecule is limited in publicly accessible literature, this document synthesizes the available information on its derivatives and structurally similar compounds to provide a comprehensive overview of its potential biological activities, mechanisms of action, and the experimental protocols used for their evaluation.

Potential Biological Activities and Quantitative Data

Based on the analysis of structurally related compounds, this compound is predicted to exhibit a range of biological effects, including anticancer and antimicrobial activities. The primary mechanism of action for analogous compounds involves the inhibition of key enzymes such as kinases and DNA gyrase.

Anticancer Activity (Aurora A Kinase Inhibition)

A close structural analog, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a potent inhibitor of Aurora A kinase, a key regulator of cell division.[1][2][3] Inhibition of this kinase can lead to cell cycle arrest and apoptosis in cancer cells.

Table 1: In Vitro Activity of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid

| Compound | Target | Assay | IC50 | Cell Line | Reference |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | Kinase Inhibition Assay | Not explicitly stated | MCF-7 (Breast Cancer) | [1][2][3] |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Cell Viability | Cytotoxicity Assay | 168.78 µM | MCF-7 (Breast Cancer) | [1][2][3] |

Antimicrobial Activity (DNA Gyrase Inhibition)

Derivatives of the closely related 2-(4-Bromophenyl)quinoline-4-carbohydrazide have shown promise as inhibitors of microbial DNA gyrase, an essential enzyme for bacterial replication.[4][5] This suggests that the core quinoline-4-carboxylic acid structure is a viable pharmacophore for developing novel antibacterial agents. While the data below is for a carbohydrazide derivative and a different isomer (4-bromo vs. 3-bromo), it provides valuable insight into the potential of this chemical class.

Table 2: Antimicrobial and DNA Gyrase Inhibitory Activity of 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives

| Compound Derivative | Target Organism/Enzyme | Assay | MIC (µM) | IC50 (µM) | Reference |

| Derivative 6b | Staphylococcus aureus | Broth Microdilution | - | - | [4][5] |

| Derivative 6b | S. aureus DNA Gyrase | Supercoiling Assay | - | 33.64 | [4][5] |

| Derivative 10 | Staphylococcus aureus | Broth Microdilution | 191.36 | - | [5] |

| Derivative 10 | S. aureus DNA Gyrase | Supercoiling Assay | - | 8.45 | [4][5] |

| Ciprofloxacin (Control) | S. aureus DNA Gyrase | Supercoiling Assay | - | 3.80 | [4][5] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of analogs of this compound.

Aurora A Kinase Inhibition Assay

This protocol outlines the general steps for assessing the inhibitory activity of a compound against Aurora A kinase.

-

Reagents and Materials: Recombinant human Aurora A kinase, ATP, kinase buffer, substrate peptide, and the test compound.

-

Procedure:

-

The test compound is serially diluted to various concentrations.

-

Aurora A kinase is incubated with the test compound in the kinase buffer for a predetermined period.

-

The kinase reaction is initiated by adding a mixture of ATP and the substrate peptide.

-

The reaction is allowed to proceed at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based assay).

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

-

Cell Viability (Cytotoxicity) Assay

This protocol describes a common method for determining the effect of a compound on the viability of cancer cell lines.

-

Cell Culture: MCF-7 breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of the test compound.

-

The cells are incubated with the compound for a specified duration (e.g., 72 hours).

-

A viability reagent (e.g., MTT, resazurin) is added to each well.

-

After a further incubation period, the absorbance or fluorescence is measured using a plate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

-

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method for determining the MIC of a compound against a bacterial strain.

-

Bacterial Culture: Staphylococcus aureus is grown in a suitable broth medium to a specific optical density.

-

Procedure:

-

The test compound is serially diluted in the broth medium in a 96-well plate.

-

The bacterial suspension is added to each well.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

DNA Gyrase Supercoiling Assay

This protocol outlines the steps to measure the inhibition of DNA gyrase activity.

-

Reagents and Materials: Supercoiled plasmid DNA, relaxed plasmid DNA (as a substrate), S. aureus DNA gyrase, ATP, reaction buffer, and the test compound.

-

Procedure:

-

The test compound is incubated with DNA gyrase in the reaction buffer.

-

The relaxed plasmid DNA and ATP are added to initiate the supercoiling reaction.

-

The reaction mixture is incubated at 37°C.

-

The reaction is terminated, and the DNA topoisomers are separated by agarose gel electrophoresis.

-

The gel is stained with a DNA-binding dye (e.g., ethidium bromide) and visualized.

-

The intensity of the supercoiled DNA band is quantified, and the IC50 value is calculated.

-

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of Action: Aurora A Kinase Inhibition

The following diagram illustrates the proposed mechanism by which an analog of this compound induces apoptosis in cancer cells through the inhibition of Aurora A kinase.

Caption: Inhibition of Aurora A Kinase leading to cell cycle arrest and apoptosis.

Experimental Workflow: In Vitro Antimicrobial Evaluation

This diagram outlines the typical workflow for assessing the antimicrobial properties of a novel compound.

Caption: Workflow for the in vitro evaluation of antimicrobial compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research on 2-Arylquinoline-4-Carboxylic Acids

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2-arylquinoline-4-carboxylic acids, a class of compounds with significant potential in drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

2-Arylquinoline-4-carboxylic acids are a prominent class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. The quinoline scaffold is a key structural motif found in numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological effects, including antimicrobial, antiviral, antimalarial, anti-inflammatory, and anticancer properties.[1][2][3] The presence of an aryl group at the 2-position and a carboxylic acid at the 4-position of the quinoline ring has been shown to be crucial for various biological activities, making this scaffold a promising starting point for the development of novel therapeutic agents.

This guide will delve into the primary synthetic routes for preparing these compounds, summarize their key biological activities with a focus on quantitative data, provide detailed experimental protocols for their synthesis and biological evaluation, and visualize the key pathways and workflows involved in their study.

Synthesis of 2-Arylquinoline-4-Carboxylic Acids

The two most common and effective methods for the synthesis of 2-arylquinoline-4-carboxylic acids are the Doebner-von Miller reaction and the Pfitzinger reaction.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[4] In the context of 2-arylquinoline-4-carboxylic acids, this typically involves the reaction of an aniline, an aromatic aldehyde, and pyruvic acid in a suitable solvent, often under acidic conditions.[5]

Experimental Protocol: General Procedure for the Doebner-von Miller Synthesis of 2-Arylquinoline-4-Carboxylic Acids [5]

-

Reactant Mixture: In a round-bottom flask, combine the substituted aniline (1 mmol), the substituted benzaldehyde (1 mmol), and pyruvic acid (1.2 mmol).

-

Solvent Addition: Add a suitable solvent, such as ethanol or acetic acid (10-20 mL).

-

Reaction Conditions: The reaction mixture is typically refluxed for a period ranging from 4 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration.

-

Purification: The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Pfitzinger Reaction

The Pfitzinger reaction provides an alternative and efficient route to quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][6]

Experimental Protocol: General Procedure for the Pfitzinger Synthesis of 2-Aryl/Heteroaryl-quinoline-4-Carboxylic Acids [3]

-

Reactant Mixture: To a solution of isatin (1 mmol) in aqueous potassium hydroxide (33%), add the appropriate α-methylene ketone (e.g., a substituted acetophenone) (1 mmol).

-

Reaction Conditions: The mixture is heated, often under reflux or using microwave irradiation, for a specified period (e.g., 9 minutes for microwave synthesis).[7]

-

Work-up: After cooling, the reaction mixture is diluted with water and filtered. The filtrate is then acidified with an acid such as acetic acid or dilute hydrochloric acid to precipitate the product.

-

Purification: The resulting solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

-

Characterization: The final product is characterized using spectroscopic techniques (1H NMR, 13C NMR, and LCMS) to confirm its structure and purity.

Biological Activities and Quantitative Data

2-Arylquinoline-4-carboxylic acids have been investigated for a wide range of biological activities. The following tables summarize some of the key quantitative data from early-stage research.

Anticancer and Kinase Inhibitory Activity

These compounds have shown promise as anticancer agents, often through the inhibition of various protein kinases involved in cancer cell proliferation and survival.

| Compound ID | Target Kinase(s) | IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (µM) | Reference |

| 6l | EGFR | 0.099 | A549 (lung) | 2.74 (as 6d) | [8] |

| 4i | EGFR | 0.189 | SKOV3 (ovarian) | 1.91 | [8] |

| 21 | EGFRL858R/T790M | 0.138 | HCC827, H1975 | 0.010, 0.21 | [8] |

| 10 | EGFR | 0.33 | MDA-MB-231, SKOV3, A549 | - | [8] |

| 13 | EGFR | 0.38 | MDA-MB-231, SKOV3, A549 | - | [8] |

| 3d | FAK | 0.0181 | HepG2, Hep3B | 2.88, 4.83 | [9] |

| P6 | SIRT3 | 7.2 | MLLr leukemic cells | Potent inhibition | [10][11][12] |

| D28 | HDAC3 | 24.45 | K562 | 1-4 (induces apoptosis) | [13][14] |

Antimicrobial Activity

Several derivatives of 2-arylquinoline-4-carboxylic acid have been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 5a4 | Staphylococcus aureus | 64 | [2] |

| 5a7 | Escherichia coli | 128 | [2] |

| General | Gram (+) and Gram (-) | 62.5 - 250 | [1] |

Key Signaling Pathways

The anticancer activity of 2-arylquinoline-4-carboxylic acids is often attributed to their interaction with key signaling pathways that are dysregulated in cancer.

EGFR and FAK Signaling

Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK) are two critical tyrosine kinases involved in cancer cell proliferation, survival, and metastasis.[9][15] Dual inhibition of these pathways is a promising strategy in cancer therapy.[15]

SIRT3 and HDAC3 Signaling in Cancer

Sirtuin 3 (SIRT3) and Histone Deacetylase 3 (HDAC3) are important regulators of cellular metabolism and gene expression, and their dysregulation is implicated in cancer.[16][17][18]

SIRT3, a mitochondrial deacetylase, plays a dual role in cancer, acting as both a tumor promoter and suppressor depending on the cellular context.[16] It regulates reactive oxygen species (ROS) levels and metabolic pathways.[16] HDAC3, a class I histone deacetylase, is often overexpressed in cancers and influences oncogenic pathways like Wnt signaling.[17][18]

Biological Assay Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][19]

Experimental Protocol: MTT Assay [10][20]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate for 15 minutes at 37°C with shaking. Measure the absorbance at a wavelength of 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Kinase Inhibition Assay

Biochemical kinase assays are essential for determining the inhibitory activity of compounds against specific kinases. Luminescence-based assays that measure ATP consumption are commonly used.[21][22]

Experimental Protocol: General Luminescence-Based Kinase Assay [21][23]

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Plate Preparation: Add the diluted compounds to a 384-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, the target kinase enzyme, and the specific peptide substrate.

-

Initiate Reaction: Dispense the kinase reaction mixture into the wells. A "no kinase" control should be included. Incubate for a defined period (e.g., 30-60 minutes).

-

ATP Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal. Incubate for 10 minutes to stabilize the signal.

-

Data Acquisition: Measure the luminescence intensity using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion

2-Arylquinoline-4-carboxylic acids represent a versatile and promising scaffold in medicinal chemistry. The synthetic routes to these compounds are well-established, allowing for the generation of diverse libraries for biological screening. Early-stage research has demonstrated their potential as anticancer, antimicrobial, and anti-inflammatory agents, with specific compounds showing potent inhibition of key targets like EGFR, FAK, SIRT3, and HDACs. The detailed protocols and data presented in this guide provide a solid foundation for further research and development of this important class of molecules. Future work should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their efficacy and safety in preclinical models.

References

- 1. Sirtuin-3 (SIRT3) and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. Frontiers | The Double-Edged Sword of SIRT3 in Cancer and Its Therapeutic Applications [frontiersin.org]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 12. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]

- 15. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SIRT3: Oncogene and Tumor Suppressor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HDAC3 impacts multiple oncogenic pathways in colon cancer cells with effects on Wnt and vitamin D signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dissecting HDAC3-mediated tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. MTT (Assay protocol [protocols.io]

- 21. benchchem.com [benchchem.com]

- 22. promega.com [promega.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Mechanism of Action of Quinoline-4-Carboxylic Acid Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse mechanisms of action of quinoline-4-carboxylic acid compounds. This class of molecules has garnered significant attention in medicinal chemistry due to its broad therapeutic potential, encompassing anticancer, neuroprotective, anti-inflammatory, antimalarial, and antibacterial activities. This document details the molecular targets, signaling pathways, and cellular effects of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Anticancer Activity

Quinoline-4-carboxylic acid derivatives have emerged as a promising scaffold for the development of novel anticancer agents. Their multifaceted mechanisms of action target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and aberrant cellular metabolism.

Inhibition of Key Enzymes in Cancer Progression

1.1.1. Sirtuin 3 (SIRT3) Inhibition

SIRT3, a mitochondrial NAD+-dependent deacetylase, is overexpressed in certain cancers, such as acute myeloid leukemia (AML), where it promotes cancer cell survival.[1] Inhibition of SIRT3 is a promising therapeutic strategy. Certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective SIRT3 inhibitors.[2][3][4]

Signaling Pathway for SIRT3 Inhibition:

1.1.2. Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of rapidly dividing cells like cancer cells.[5] Quinoline-4-carboxylic acid derivatives, acting as analogues of the known DHODH inhibitor brequinar, have shown potent inhibitory activity against this enzyme.[6][7][8]

Signaling Pathway for DHODH Inhibition:

Induction of Apoptosis and Cell Cycle Arrest

Beyond specific enzyme inhibition, many quinoline-4-carboxylic acid derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell cycle.

Experimental Workflow for Anticancer Activity Assessment:

Quantitative Data: Anticancer Activity

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| SIRT3 Inhibition | |||

| P6 | SIRT3 | 7.2 | [2][3][4] |

| P6 | SIRT1 | 32.6 | [2][3][4] |

| P6 | SIRT2 | 33.5 | [2][3][4] |

| P6 | THP-1 (Leukemia) | 0.87 | [2] |

| P6 | MOLM-13 (Leukemia) | 0.98 | [2] |

| P6 | SEM (Leukemia) | 1.79 | [2] |

| P6 | MV4-11 (Leukemia) | 1.90 | [2] |

| DHODH Inhibition | |||

| 3 | DHODH | 0.250 | [6][7] |

| 41 | DHODH | 0.00971 | [6][7][8] |

| 43 | DHODH | 0.0262 | [6][7][8] |

| 46 (1,7-naphthyridine) | DHODH | 0.0283 | [6][7][8] |

| General Cytotoxicity | |||

| 3j | MCF-7 (Breast) | >82.9% inhibition at 100 µM | [9] |

| 7c | MCF-7 (Breast) | 1.73 µg/mL | [5] |

| Compounds 7, 8, 11, 12, 17, 18 | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/mL | [5] |

Neuroprotective and Neuromodulatory Activity

Kynurenic acid, an endogenous metabolite of tryptophan with a quinoline-4-carboxylic acid core, is a key player in neuromodulation. Its derivatives are being explored for their therapeutic potential in neurological disorders.

NMDA Receptor Antagonism

Kynurenic acid and its analogs act as antagonists at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and neuronal communication. Overactivation of NMDA receptors is implicated in excitotoxicity.

Signaling Pathway for NMDA Receptor Antagonism:

GPR35 Agonism

Kynurenic acid is also an agonist for the G protein-coupled receptor 35 (GPR35).[10] GPR35 is expressed in immune cells and the gastrointestinal tract, and its activation is linked to anti-inflammatory effects.

Signaling Pathway for GPR35 Agonism:

Quantitative Data: Neuroactivity

| Compound | Target | Ki / EC50 / IC50 | Reference |

| NMDA Receptor Antagonism | |||

| 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid | Glycine site of NMDA receptor | IC50 of 0.57 µM | [11] |

| GPR35 Agonism | |||

| Kynurenic acid | GPR35 | - | [10][12] |

| Ellagic acid | GPR35 | EC50 of 0.11 ± 0.02 µM (DMR assay) | [13] |

| Niflumic acid | GPR35 | EC50 of 1.15 ± 0.23 µM (DMR assay) | [13] |

Anti-inflammatory Activity

Certain quinoline-4-carboxylic acid derivatives exhibit anti-inflammatory properties through various mechanisms, including the modulation of immune cell function and inhibition of pro-inflammatory mediators.

One proposed mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[12]

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | IC50 | Reference |

| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinity | [14][15] |

| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinity | [14][15] |

| 8-(tosylamino)quinoline (8-TQ) | NO, TNF-α, and PGE2 production in RAW264.7 cells | 1-5 µmol/L | [16] |

Antimalarial Activity

Quinoline-4-carboxamides have been identified as a promising class of antimalarial agents with a novel mechanism of action. These compounds were discovered through phenotypic screening against Plasmodium falciparum.[1][7]

Quantitative Data: Antimalarial Activity

| Compound ID | Strain | EC50 (nM) | Reference |

| 1 (Screening Hit) | P. falciparum 3D7 | 120 | [1] |

| 24 | P. falciparum 3D7 | 150 | [1][7] |

| 25 | P. falciparum 3D7 | 70 | [1] |

| 27 | P. falciparum 3D7 | 4 | [7] |

Antibacterial Activity

The quinoline scaffold is a well-known pharmacophore in antibacterial drug discovery, with fluoroquinolones being a prominent example. Quinoline-4-carboxylic acid derivatives also exhibit antibacterial activity, primarily by targeting bacterial DNA gyrase and topoisomerase IV.[2][17][18]

Antibacterial Mechanism of Action:

Quantitative Data: Antibacterial Activity

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 5a4 | Staphylococcus aureus | 64 | [17] |

| 5a7 | Escherichia coli | 128 | [17] |

| 9 | S. aureus | 0.12 | [10] |

| 9 | S. typhi | 0.12 | [10] |

| 9 | E. coli | 0.12 | [10] |

| 15 | S. aureus | 0.8 µM | [10] |

| 15 | B. cereus | 0.8 µM | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of the quinoline-4-carboxylic acid derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the quinoline-4-carboxylic acid derivative for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer and analyze by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This flow cytometry method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and its fluorescence intensity is proportional to the amount of DNA.

Protocol:

-

Cell Treatment and Harvesting: Treat cells as desired and harvest.

-

Fixation: Fix the cells in ice-cold 70% ethanol for at least 30 minutes on ice.

-

Washing: Wash the cells with PBS to remove the ethanol.

-

Staining: Resuspend the cells in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry.

SIRT3 Inhibition Assay (Fluorometric)

Principle: This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT3. A fluorogenic substrate is deacetylated by SIRT3, and a developer is then added to generate a fluorescent signal.

Protocol:

-

Reaction Setup: In a 96-well plate, add the SIRT3 enzyme, the fluorogenic substrate, and NAD+.

-

Compound Addition: Add serial dilutions of the quinoline-4-carboxylic acid derivative.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Development: Add the developer solution to stop the enzymatic reaction and generate the fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader (e.g., Ex/Em = 360/460 nm).

-

Data Analysis: Calculate the percent inhibition and determine the IC50 value.

DHODH Inhibition Assay (Spectrophotometric)

Principle: This assay measures the activity of DHODH by monitoring the reduction of a chromogenic substrate, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing buffer, dihydroorotate, and DCIP.

-

Compound Addition: Add serial dilutions of the quinoline-4-carboxylic acid derivative to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding the DHODH enzyme.

-

Absorbance Measurement: Monitor the decrease in absorbance of DCIP over time at a specific wavelength (e.g., 600 nm) using a spectrophotometer.

-

Data Analysis: Calculate the rate of reaction and the percent inhibition to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

-

Compound Dilution: Prepare serial dilutions of the quinoline-4-carboxylic acid derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

References

- 1. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]

- 9. Sirtuin-3 (SIRT3) and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Update on Anti-Inflammatory Molecular Mechanisms Induced by Oleic Acid | MDPI [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Frontiers | The Double-Edged Sword of SIRT3 in Cancer and Its Therapeutic Applications [frontiersin.org]

- 14. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchwithrutgers.com [researchwithrutgers.com]

- 18. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Overview of Quinoline-4-Carboxylic Acid Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. The synthesis of this important heterocyclic system has been a subject of intense investigation for over a century, leading to the development of several eponymous reactions that have become fundamental tools in organic synthesis. This technical guide provides a comprehensive historical overview of the key synthetic methods for preparing quinoline-4-carboxylic acids and related quinoline derivatives, with a focus on their mechanisms, scope, and practical applications. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for professionals in drug discovery and development.

The Pfitzinger Reaction: A Cornerstone in Quinoline Synthesis

The Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886, is a powerful and versatile method for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][3]

Reaction Mechanism

The Pfitzinger reaction proceeds through a base-catalyzed cascade of reactions. Initially, the isatin ring is opened by hydroxide to form an isatinic acid salt. This is followed by a condensation reaction between the amino group of the opened isatin and the carbonyl group of the second reactant to form a Schiff base, which then tautomerizes to an enamine. An intramolecular cyclization via a Claisen-like condensation, followed by dehydration, affords the final quinoline-4-carboxylic acid.[3][4]

Quantitative Data

The Pfitzinger reaction is known for its ability to produce a wide variety of substituted quinoline-4-carboxylic acids. The yields are generally moderate to good, depending on the nature of the substrates and the reaction conditions.

| Isatin Derivative | Carbonyl Compound | Base | Solvent | Conditions | Yield (%) | Reference |

| Isatin | Acetone | KOH | Ethanol | Reflux, 24h | ~30 | [2] |

| Isatin | Butan-2-one | NaOH | Water | Reflux, 8h | 89 | [5] |

| 5-Chloroisatin | 5,6-dimethoxyindanone | KOH | Ethanol | 16h | 36 | [4] |

| 5-Chloroisatin | 5,6-dimethoxyindanone | HCl | Acetic Acid | 75°C | 86 | [4] |

| Isatin | Indophenazino fused carbazole | KOH | Ethanol | Reflux, 24h | 73 | [6] |

Experimental Protocols

General Procedure for the Pfitzinger Reaction: [2][6]

-

Reaction Setup: A solution of potassium hydroxide (0.2 mol) in ethanol (25 mL) is prepared in a round-bottom flask. To this solution, isatin (0.07 mol) and the corresponding carbonyl compound (0.07 mol) are added.

-

Reaction: The reaction mixture is refluxed for 24 hours.

-

Work-up: After completion of the reaction, the solvent is distilled off. The residue is dissolved in water, and any neutral impurities are removed by extraction with diethyl ether.

-